2-Methyl-3-(pyridin-3-yl)propan-1-amine
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Overview
Description
3-Pyridinepropanamine, beta-methyl-(9CI) is an organic compound with the molecular formula C9H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring attached to a propanamine chain with a beta-methyl substitution. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanamine, beta-methyl-(9CI) typically involves the reaction of pyridine with a suitable alkylating agent to introduce the propanamine chain. One common method is the reductive amination of 3-pyridinepropanal with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 3-Pyridinepropanamine, beta-methyl-(9CI) often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinepropanamine, beta-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the propanamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides or nitriles, while substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Pyridinepropanamine, beta-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridinepropanamine, beta-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropanamine: Lacks the beta-methyl substitution, resulting in different chemical and biological properties.
2-Pyridinepropanamine: The position of the propanamine chain is different, leading to variations in reactivity and applications.
4-Pyridinepropanamine: Similar to 3-Pyridinepropanamine but with the propanamine chain attached at the 4-position.
Uniqueness
3-Pyridinepropanamine, beta-methyl-(9CI) is unique due to its beta-methyl substitution, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112086-64-3 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-8(6-10)5-9-3-2-4-11-7-9/h2-4,7-8H,5-6,10H2,1H3 |
InChI Key |
HWKUGXSNSOEEGF-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)CN |
Canonical SMILES |
CC(CC1=CN=CC=C1)CN |
Synonyms |
3-Pyridinepropanamine,beta-methyl-(9CI) |
Origin of Product |
United States |
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